molecular formula C9H10O B1625689 Phenylacetone-d5 CAS No. 947-14-8

Phenylacetone-d5

Cat. No. B1625689
Key on ui cas rn: 947-14-8
M. Wt: 139.21 g/mol
InChI Key: QCCDLTOVEPVEJK-WRMAMSRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084448B2

Procedure details

To a stirred solution of 1-phenyl-2-propanol (2.18 g, 16.0 mmol) in CH2Cl2 (100 mL) is added Dess-Martin periodinane (50 mL, 15 wt % solution in methylene chloride) at 0° C. After stirring at 0° C. for 1 h, the mixture is warmed to RT and stirred for 1.5 h. To the reaction mixture is added saturated NaHCO3 (200 mL) and stirred at RT for 20 min. The mixture is filtered through Celite and the organic phase is washed with water and brine then dried over MgSO4. The solvent is removed under reduced pressure and the crude material is purified by flash chromatography to afford the title compound as a colorless oil: (M+1)+=135.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([OH:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at RT for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
WASH
Type
WASH
Details
the organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084448B2

Procedure details

To a stirred solution of 1-phenyl-2-propanol (2.18 g, 16.0 mmol) in CH2Cl2 (100 mL) is added Dess-Martin periodinane (50 mL, 15 wt % solution in methylene chloride) at 0° C. After stirring at 0° C. for 1 h, the mixture is warmed to RT and stirred for 1.5 h. To the reaction mixture is added saturated NaHCO3 (200 mL) and stirred at RT for 20 min. The mixture is filtered through Celite and the organic phase is washed with water and brine then dried over MgSO4. The solvent is removed under reduced pressure and the crude material is purified by flash chromatography to afford the title compound as a colorless oil: (M+1)+=135.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([OH:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at RT for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
WASH
Type
WASH
Details
the organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.